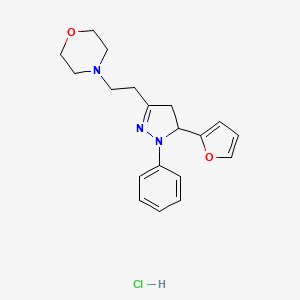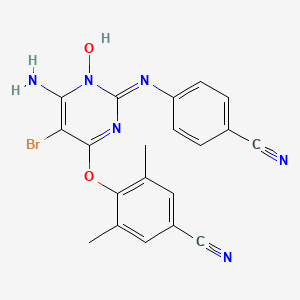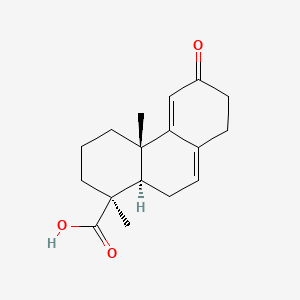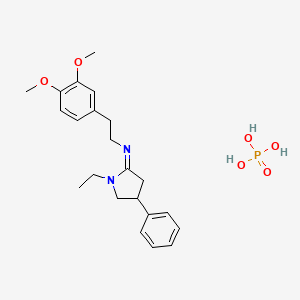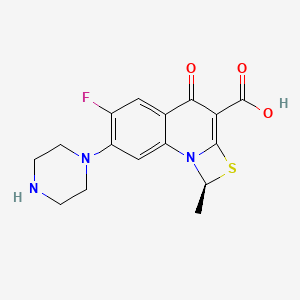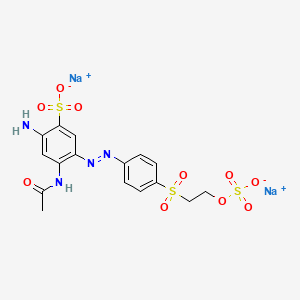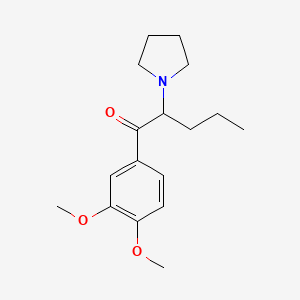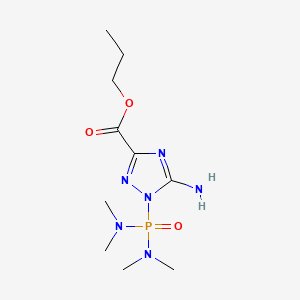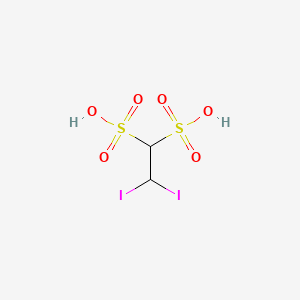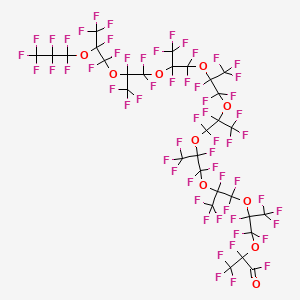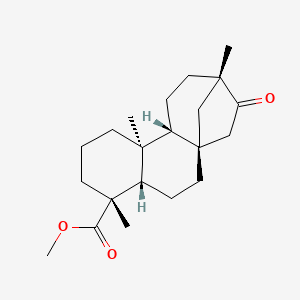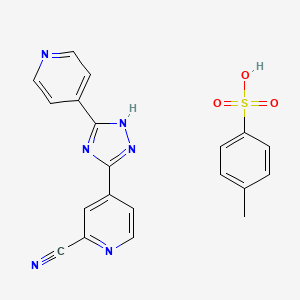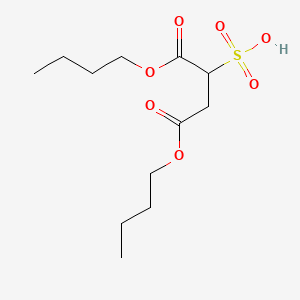
Dibutyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl sulfosuccinate is an organic compound belonging to the class of fatty acid esters. It is widely recognized for its surfactant properties, making it valuable in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes like emulsification and dispersion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl sulfosuccinate typically involves the esterification of maleic anhydride with butanol, followed by sulfonation. The reaction conditions include:
Esterification: Maleic anhydride reacts with butanol in the presence of a catalyst at elevated temperatures to form dibutyl maleate.
Sulfonation: Dibutyl maleate is then sulfonated using sodium bisulfite under reflux conditions to produce this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring high purity and yield. The process involves:
- Continuous esterification in a reactor.
- Sulfonation in a controlled environment to maintain product consistency.
- Purification steps to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dibutyl sulfosuccinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Butanol and maleic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Dibutyl sulfosuccinate has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, wetting agents, and emulsifiers
Mechanism of Action
The primary mechanism of action of dibutyl sulfosuccinate is its surfactant effect. It reduces the surface tension between two liquids or a liquid and a solid, facilitating the formation of emulsions and dispersions. This property is crucial in applications like drug delivery, where it helps in the solubilization of hydrophobic drugs .
Comparison with Similar Compounds
Dioctyl sulfosuccinate: Another sulfosuccinate ester with similar surfactant properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A widely used surfactant with a different chemical structure but similar applications in detergents and emulsifiers.
Uniqueness: Dibutyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in certain applications where other surfactants may not perform as well .
Properties
CAS No. |
120-96-7 |
|---|---|
Molecular Formula |
C12H22O7S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2/h10H,3-9H2,1-2H3,(H,15,16,17) |
InChI Key |
YPDHMBTYUUZFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


